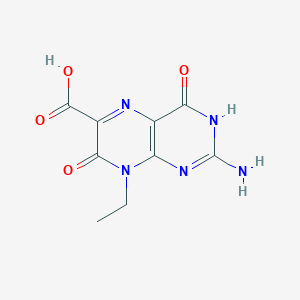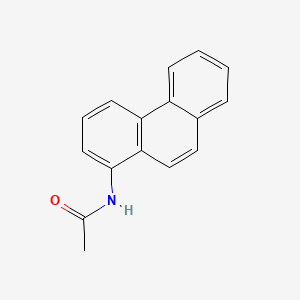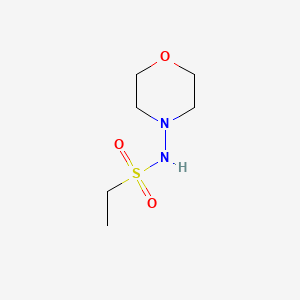
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of dibutyl groups attached to a benzenecarboximidamide core, which is further substituted with three methyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide typically involves the reaction of 2,4,6-trimethylbenzenecarboximidamide with dibutylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require a catalyst or base to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques for purification and quality control to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound, potentially altering its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis, enabling the preparation of various complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique properties make it useful in the development of materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.
Comparison with Similar Compounds
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide can be compared with other similar compounds, such as:
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboxamide: Similar structure but with an amide group instead of an imidamide group.
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboxylate: Similar structure but with an ester group instead of an imidamide group.
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboxylhydrazide: Similar structure but with a hydrazide group instead of an imidamide group.
These comparisons highlight the uniqueness of this compound in terms of its functional groups and reactivity, which can influence its applications and properties.
Properties
CAS No. |
5336-86-7 |
|---|---|
Molecular Formula |
C18H30N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N,N-dibutyl-2,4,6-trimethylbenzenecarboximidamide |
InChI |
InChI=1S/C18H30N2/c1-6-8-10-20(11-9-7-2)18(19)17-15(4)12-14(3)13-16(17)5/h12-13,19H,6-11H2,1-5H3 |
InChI Key |
YWANEAFJMTZDDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=N)C1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


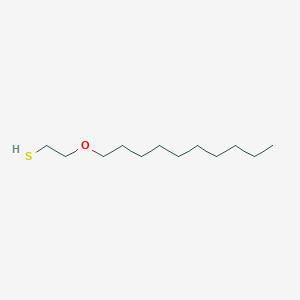
![3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14731678.png)
![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)

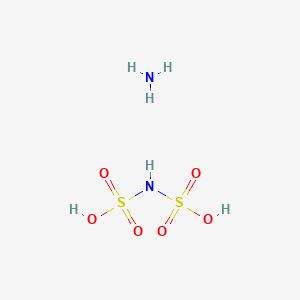
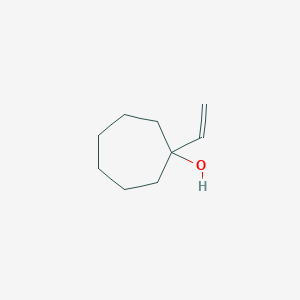


![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)

